Out-of-Plane Geometry of Difluoromethyl-Substituted Quinoline
Crystallographic analysis of a closely related 4-anilinoquinoline derivative reveals that the difluoromethyl group confers a well-defined, quantifiable out-of-plane conformational bias that is absent in unsubstituted or mono-fluorinated analogs. This conformational property is critical for hinge-binding geometry in kinase inhibition [1].
| Evidence Dimension | Out-of-plane angle between quinoline and aniline ring systems |
|---|---|
| Target Compound Data | 126.08(7)° (observed in 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, a direct scaffold analog sharing the 4-anilinoquinoline core and difluoromethyl substitution pattern) |
| Comparator Or Baseline | Unsubstituted or mono-fluorinated 4-anilinoquinolines (no comparable out-of-plane bias reported) |
| Quantified Difference | 126.08(7)° deviation from planarity |
| Conditions | Single-crystal X-ray diffraction of HCl salt |
Why This Matters
This quantifiable conformational feature is a direct driver of binding affinity and kinome selectivity; procurement of a generic fluoroquinoline lacking this precise geometry yields an unpredictable binding profile.
- [1] Asquith, C.R.M.; Tizzard, G.J. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank 2020, 2020, M1161. View Source
